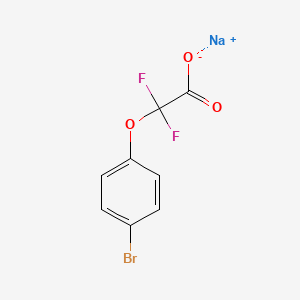![molecular formula C13H14N2O2 B3011918 N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide CAS No. 2411277-81-9](/img/structure/B3011918.png)
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide, also known as CNB-001, is a small molecule drug that has been of great interest in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective properties and has been investigated for its potential use in treating various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide is not fully understood, but it is believed to work by modulating various signaling pathways in the brain. N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been shown to activate the Nrf2-ARE pathway, which is involved in protecting cells from oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in the brain. It can increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. It can also reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide in lab experiments is that it has been shown to be well-tolerated and non-toxic in animal models. This makes it a promising candidate for further preclinical and clinical studies. One limitation of using N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are a number of potential future directions for research on N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide. One area of interest is its potential use in treating traumatic brain injury. Another area of interest is its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide and its potential therapeutic applications.
Synthesis Methods
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide can be synthesized by reacting 3-cyanophenylacetic acid with thionyl chloride to form 3-cyanophenylacetyl chloride. This intermediate is then reacted with 2-methoxyethylamine to form the desired product, N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide.
Scientific Research Applications
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In vitro studies have shown that N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide can protect neurons from oxidative stress and prevent cell death. In animal models, N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has been shown to improve cognitive function and reduce inflammation in the brain.
properties
IUPAC Name |
N-[1-(3-cyanophenyl)-2-methoxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(16)15-12(9-17-2)11-6-4-5-10(7-11)8-14/h3-7,12H,1,9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRCOFUCPMQHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC(=C1)C#N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

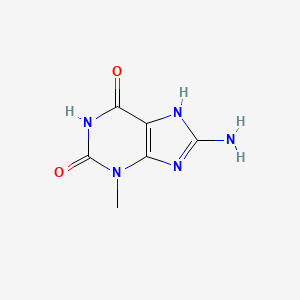
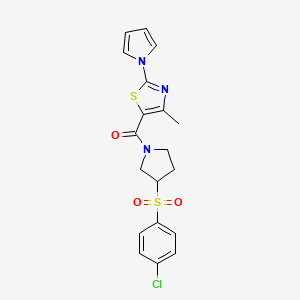
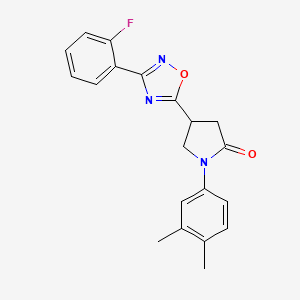

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)
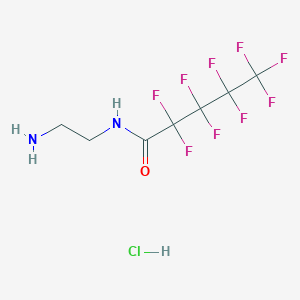
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
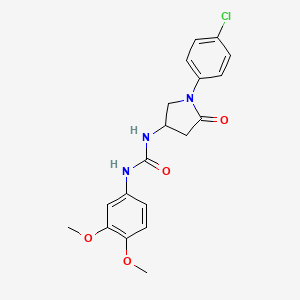
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)
